3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

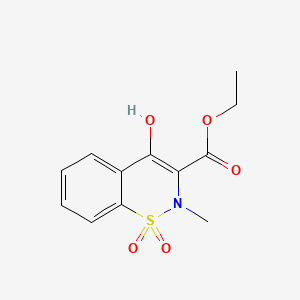

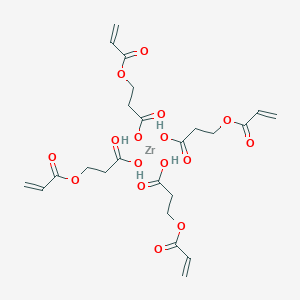

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine (3',5'-Bis-TBDMS-dC) is a synthetic nucleoside analogue of deoxycytidine, which is a naturally occurring nucleoside found in DNA. 3',5'-Bis-TBDMS-dC has been used in a variety of scientific research applications due to its unique properties and its ability to be easily synthesized.

科学的研究の応用

Synthesis of Oligonucleotide Conjugates

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine” is used in the synthesis of oligonucleotide conjugates . These conjugates are versatile scaffolds that can be applied in DNA-based screening platforms and ligand display or as therapeutics . The modification of oligonucleotides often occurs on the 5′ or 3′ end .

Functionalizing Oligonucleotides

This compound plays a crucial role in functionalizing oligonucleotides . Modifying oligonucleotides in the middle of the sequence opens the possibility to ligate the conjugates and create DNA strands bearing multiple different ligands .

Preparation of Ligatable Oligonucleotide Conjugates

The compound is used in the synthesis and application of a thiol-modified thymidine nucleoside phosphoramidite to prepare ligatable oligonucleotide conjugates . The conjugations are performed both in solution and on solid phase, resulting in conjugates that can be assembled into multivalent oligonucleotides decorated with tissue-targeting peptides using templated ligation .

Chemical Synthesis of RNA

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine” is used in the chemical synthesis of RNA . The use of the tert-butyldimethylsilyl (TBDMS) group as the 2′-hydroxyl protecting group is a widely reported method for synthesizing RNA .

Automated Synthesis

The compound is used in the automated synthesis of DNA fragments using synthesizers . The synthetic method of RNA is essentially based on the principle of DNA synthesis .

Proteomics Research

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine” is used in proteomics research . It is a product for proteomics research, which is the large-scale study of proteins, particularly their structures and functions .

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWHPVGBUBYJIT-LZLYRXPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N3O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)